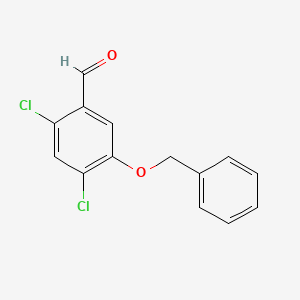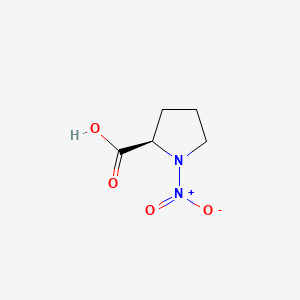
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild, making it a convenient method for producing this compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be scaled up to produce large quantities of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, resulting in the formation of boronic acids or esters.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of boranes.
Substitution: This reaction involves the replacement of one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various boronic acids, boronic esters, and boranes. These products are often used as intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: It is used in the production of materials such as polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the transfer of organic groups from boron to other atoms, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved in these reactions include palladium-catalyzed transmetalation and oxidative addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Isopropyl-2-methoxyphenylboronic acid: This compound is similar in structure but has a methoxy group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)phenylboronic acid: This compound has a trifluoromethoxy group but lacks the isopropyl group.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group and a chlorine atom instead of the isopropyl and trifluoromethoxy groups.
Uniqueness
5-Isopropyl-2-(trifluoromethoxy)phenyl boronic acid is unique due to the presence of both isopropyl and trifluoromethoxy groups. These functional groups impart specific chemical properties, such as increased stability and reactivity, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
875551-15-8 |
|---|---|
Formule moléculaire |
C10H12BF3O3 |
Poids moléculaire |
248.01 g/mol |
Nom IUPAC |
[5-propan-2-yl-2-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)7-3-4-9(17-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3 |
Clé InChI |
IFZYLPOFTKYBOW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(C)C)OC(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Bromo-3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13966068.png)



![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13966100.png)

![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)

![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)





